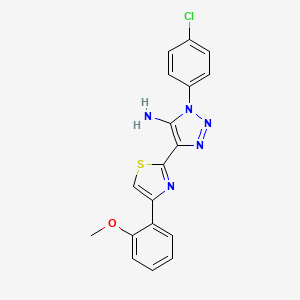

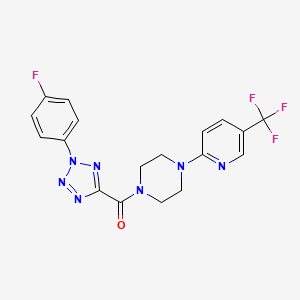

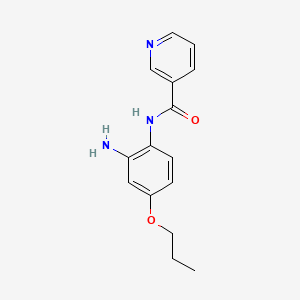

![molecular formula C22H17Cl4N3O2 B2410505 (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone CAS No. 477870-31-8](/img/structure/B2410505.png)

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a dichlorophenylamine and a suitable diketone to form the pyrrole ring. The carbonyl group could potentially be introduced through a subsequent reaction .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dichlorophenyl groups would likely contribute to the overall polarity of the molecule, and the piperazine and pyrrole rings would add to its structural complexity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperazine ring could undergo substitution reactions at the nitrogen atoms, and the carbonyl group could be involved in addition reactions. The dichlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the dichlorophenyl groups and the piperazine ring could increase the compound’s lipophilicity, which could influence its solubility and permeability. The pKa of the compound would be influenced by the basicity of the nitrogen atoms in the piperazine ring .Aplicaciones Científicas De Investigación

- The compound serves as a key intermediate in the synthesis of the herbicide Sulfentrazone . Sulfentrazone is effective against annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds .

- Researchers have developed a continuous flow microreactor system for the nitration process of this intermediate, achieving higher yields compared to traditional batch reactors. The system improves reaction efficiency by accurately controlling temperature and residence time .

- A derivative of this compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione , has been synthesized and screened for in vitro antibreast cancer activity. It was tested against human breast adenocarcinoma cell lines (MCF-7) and showed promising results .

- While not directly related to the compound itself, research has explored the neurotoxic potential of a newly synthesized pyrazoline derivative containing a similar structure. This derivative exhibited anti-inflammatory activity, emphasizing the importance of understanding related compounds for potential therapeutic applications .

- Investigations into the compound’s effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain have been conducted. These studies provide insights into its potential neurotoxicity and impact on behavioral parameters .

- A characterization kinetics study revealed the pre-exponential factor and activation energy for the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. The activation energy for this reaction was determined to be 40.204 kJ/mol .

- Continuous flow microreactors offer advantages over batch reactors, including improved mass transfer efficiency and better control over reaction conditions. Researchers continue to explore optimization strategies for this compound’s synthesis .

Herbicide Synthesis

Anticancer Activity

Anti-Inflammatory Properties

Biological Activity Studies

Chemical Kinetics

Process Optimization

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as 2,3-Dichlorophenylpiperazine (2,3-DCPP), is the dopamine D2 and D3 receptors . These receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the brain’s reward system, cognition, and voluntary movement.

Mode of Action

2,3-DCPP acts as a partial agonist at the dopamine D2 and D3 receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can have different effects depending on the specific physiological context, and can sometimes result in a balance between activation and blockade of the receptor.

Biochemical Pathways

The activation of dopamine D2 and D3 receptors by 2,3-DCPP can affect several biochemical pathways. One of these is the inhibition of adenylate cyclase activity , leading to decreased levels of cyclic adenosine monophosphate (cAMP). This can have various downstream effects, including changes in the activity of protein kinase A, and alterations in the function of certain ion channels .

Pharmacokinetics

These compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of dopamine D2 and D3 receptors by 2,3-DCPP can have various molecular and cellular effects. These can include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications of gene expression patterns . The exact effects can depend on the specific location and context within the CNS.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-DCPP. For example, factors such as pH can affect the compound’s stability and its ability to bind to its target receptors. Additionally, the presence of other drugs or substances can influence its efficacy, either through direct interactions or by altering the compound’s metabolism .

Propiedades

IUPAC Name |

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl4N3O2/c23-16-5-4-14(11-18(16)25)28-6-8-29(9-7-28)22(31)19-10-13(12-27-19)21(30)15-2-1-3-17(24)20(15)26/h1-5,10-12,27H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYALUOLACXZXHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl4N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

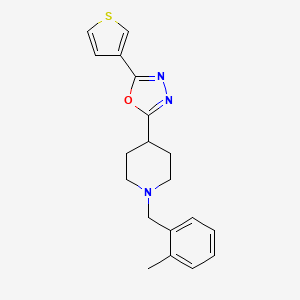

![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)

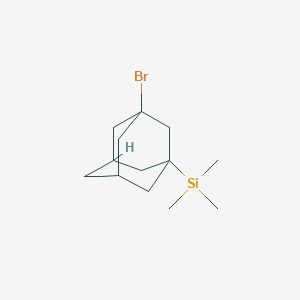

![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)

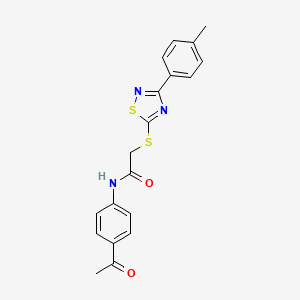

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)